molecular formula C9H14NO2PSi B14546623 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole CAS No. 61706-78-3

2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole

Cat. No.: B14546623
CAS No.: 61706-78-3
M. Wt: 227.27 g/mol
InChI Key: HXVZYHGMYRQLLS-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole is a compound that features a trimethylsilyl group bonded to a benzoxazaphosphole structure. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole typically involves the reaction of a benzoxazaphosphole precursor with a trimethylsilylating agent. Common reagents for trimethylsilylation include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous solvents and a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule . This allows for selective reactions to occur at other sites, facilitating complex synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole is unique due to its benzoxazaphosphole core structure combined with the trimethylsilyl group. This combination imparts specific chemical properties that make it valuable in various applications, particularly in organic synthesis and material science.

Properties

CAS No.

61706-78-3

Molecular Formula

C9H14NO2PSi

Molecular Weight

227.27 g/mol

IUPAC Name

3H-1,3,2-benzoxazaphosphol-2-yloxy(trimethyl)silane

InChI

InChI=1S/C9H14NO2PSi/c1-14(2,3)12-13-10-8-6-4-5-7-9(8)11-13/h4-7,10H,1-3H3

InChI Key

HXVZYHGMYRQLLS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP1NC2=CC=CC=C2O1

Origin of Product

United States

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